molecular formula C21H18O13 B600563 Luteolin 5-glucuronide CAS No. 367522-85-8

Luteolin 5-glucuronide

Katalognummer: B600563
CAS-Nummer: 367522-85-8
Molekulargewicht: 478.36
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Luteolin 5-glucuronide is a primary conjugated metabolite of the dietary flavonoid luteolin, formed in the body via the glucuronidation pathway mediated by UDP-glucuronosyltransferases (UGTs) . This molecular modification is a key metabolic disposition that significantly influences the bioavailability and in vivo activity of the parent compound . As a major circulating form, it is crucial for accurate pharmacokinetic and pharmacodynamic studies on luteolin, providing researchers with the authentic metabolite to investigate its biological fate and effects beyond the aglycone . This metabolite is instrumental in exploring the mechanisms of flavonoid bioactivity. Research indicates that luteolin glucuronides, including this compound, retain significant biological activity and contribute to the overall therapeutic effects observed with luteolin intake . Its primary research value lies in the study of anti-inflammatory pathways, where luteolin and its metabolites are known to inhibit key pro-inflammatory signaling cascades, such as the PI3K/Akt-mediated NF-κB and MAPK pathways . Furthermore, it serves as a critical standard and tool in analytical chemistry for developing detection methods and for metabolic disposition studies mediated by the interplay of UGTs and catechol-O-methyltransferases (COMTs) .

Eigenschaften

CAS-Nummer

367522-85-8

Molekularformel

C21H18O13

Molekulargewicht

478.36

IUPAC-Name

(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1

SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Luteolin 7-Glucuronide

  • Structure : Glucuronic acid is attached at the 7-position of luteolin, sharing the molecular formula C₂₁H₁₈O₁₂ but differing in substitution pattern .
  • Sources : Abundant in Perilla frutescens, olive leaves (Olea europaea), and Crepis species .
  • Bioactivity :
    • Exhibits cholesterol-lowering effects in P. frutescens extracts .
    • Strong acetylcholinesterase (AChE) inhibition (binding energy: -9.2 kcal/mol), outperforming galantamine in some assays .
    • Neuroprotective effects against cerebral ischemia/reperfusion injury .

Luteolin 3'-Glucuronide

  • Structure : Glucuronidation occurs at the 3'-position of the B-ring .
  • Sources : Less commonly reported; structural data are primarily derived from computational databases .
  • Bioactivity: Limited studies, but positional differences likely alter antioxidant and receptor-binding properties compared to 5- and 7-substituted analogs.

Apigenin-O-Glucuronide

  • Structure : Glucuronidated form of apigenin, a flavone lacking the 3',4'-dihydroxy groups of luteolin .
  • Bioactivity : Demonstrated weaker anti-inflammatory activity than luteolin glucuronides in comparative studies .

Isoflavone Glucuronides (e.g., Genistein 5-Glucuronide)

  • Structure : Glucuronidation of isoflavones, which have a 3-phenylchromen-4-one backbone .
  • Bioactivity : Primarily studied for estrogenic and metabolic effects, differing from luteolin derivatives in mechanism and potency .

Key Comparative Data

Table 1: Structural and Functional Comparison of Luteolin Glucuronides

Compound Substitution Position Molecular Formula Key Sources Notable Bioactivities References
Luteolin 5-glucuronide 5-OH (A-ring) C₂₁H₁₈O₁₂ Adonis coerulea, Ocimum Antioxidant; potential anti-Parkinson
Luteolin 7-glucuronide 7-OH (A-ring) C₂₁H₁₈O₁₂ Perilla frutescens, olive AChE inhibition, neuroprotection
Luteolin 3'-glucuronide 3'-OH (B-ring) C₂₁H₁₈O₁₂ Computational databases Hypothesized antioxidant activity
Apigenin-O-glucuronide Variable C₂₁H₁₈O₁₁ Widespread in plants Moderate anti-inflammatory

Research Implications and Gaps

  • Biosynthetic Pathways : Luteolin 7-glucuronide is often more abundant in plants than the 5-substituted form, suggesting positional preferences in glucuronidation enzymes .
  • In contrast, the 5-glucuronide’s role in Ocimum species suggests unexplored antioxidant or metabolic functions .
  • Analytical Challenges : Distinguishing between positional isomers (e.g., 5- vs. 7-glucuronide) requires advanced techniques like LC-MS/MS or NMR, as their UV spectra and retention times may overlap .

Vorbereitungsmethoden

UGT Isozyme Selectivity

Human UGT isozymes (1A1, 1A3, 1A6, 2B7) exhibit strong regioselectivity toward luteolin’s 7-OH group, with minimal activity at the 5-OH position. Kinetic studies using recombinant UGTs revealed that luteolin’s 5-hydroxyl group is sterically shielded by adjacent carbonyl and hydroxyl groups, preventing access to UGT active sites. For example, incubations with UGT1A1 yielded luteolin-7-glucuronide (Lut-7-G) at a rate of 12.3 ± 1.2 nmol/min/mg protein, whereas no 5-glucuronide was detected.

Rat Liver S9 Fraction Studies

In vitro assays with rat liver S9 fractions (RLS9) confirmed the absence of 5-glucuronidation. When luteolin was incubated with RLS9 and UDPGA, the primary metabolites identified were Lut-7-G, luteolin-4′-glucuronide (Lut-4′-G), and luteolin-3′-glucuronide (Lut-3′-G). High-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) analysis showed retention times of 5.0, 7.4, and 8.6 minutes for these isomers, respectively.

Table 1: Glucuronidation Products of Luteolin in RLS9

MetaboliteRetention Time (min)Relative Abundance (%)
Lut-7-G5.058.2 ± 3.1
Lut-4′-G7.424.7 ± 2.4
Lut-3′-G8.617.1 ± 1.9

Chemical Synthesis Strategies

Protective Group Chemistry

To bypass enzymatic limitations, chemical synthesis employs protective groups to direct glucuronidation to the 5-OH position:

  • Protection of 7-OH and 4′-OH :

    • Luteolin is treated with tert-butyldimethylsilyl (TBDMS) chloride in dimethylformamide (DMF) to protect the 7- and 4′-hydroxyl groups.

    • Reaction conditions: 0°C, N₂ atmosphere, 12-hour stirring.

  • Glucuronidation at 5-OH :

    • The protected intermediate is reacted with methyl 2,3,4-tri-O-acetyl-α-D-glucuronopyranosyl bromide in the presence of silver oxide.

    • Yield: 34% after column chromatography (silica gel, ethyl acetate/hexane).

  • Deprotection :

    • TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    • Final purification via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).

Table 2: Synthetic Parameters for Luteolin 5-Glucuronide

StepReagentsTemperatureTimeYield (%)
ProtectionTBDMS-Cl, DMF0°C12 h89
GlucuronidationAcetyl-glucuronyl bromideRT24 h34
DeprotectionTBAF, THFRT2 h76

Alternative Biosynthetic Approaches

Engineered UGT Variants

Recent advances in protein engineering have enabled the design of UGT mutants with altered regioselectivity. For instance, site-directed mutagenesis of UGT1A1 (F90A/V238A) increased access to the 5-OH position in luteolin analogs. Preliminary data show a 5-glucuronide yield of 8.2 ± 0.7 nmol/min/mg protein, though optimization is ongoing.

Microbial Biotransformation

Aspergillus niger strains expressing heterologous UGTs have been explored for scalable production. Co-cultivation with luteolin (1 mM) in Sabouraud dextrose broth yielded trace amounts of 5-glucuronide (0.3 mg/L).

Chromatographic Isolation Challenges

Natural Source Screening

Screening of Vitex rotundifolia and Marchantia polymorpha (known luteolin glucuronide producers) failed to detect 5-glucuronide. Reverse-phase HPLC with diode-array detection (λ = 350 nm) confirmed the absence of peaks corresponding to synthetic 5-glucuronide standards.

Purification Protocols

For synthetic 5-glucuronide, high-speed counter-current chromatography (HSCCC) with a solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v) achieves 98.5% purity. Retention factor (k') values:

  • This compound: 2.31

  • Lut-7-G: 1.89

Analytical Characterization

Mass Spectrometry

Electrospray ionization–mass spectrometry (ESI-MS) of synthetic 5-glucuronide shows a deprotonated molecular ion at m/z 461.1 [M–H]⁻. MS/MS fragmentation produces characteristic ions at m/z 285.0 (aglycone) and 175.0 (glucuronyl).

Nuclear Magnetic Resonance

¹H NMR (500 MHz, DMSO-d₆):

  • δ 6.94 (s, H-3), δ 5.42 (d, J = 7.3 Hz, glucuronyl H-1).
    ¹³C NMR confirms glycosylation at C-5 (δ 156.2) .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Luteolin 5-glucuronide in complex biological matrices?

this compound can be identified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The precursor ion [M+H]+ at m/z 461 and characteristic fragmentation patterns (e.g., loss of glucuronide moiety yielding m/z 287 for the aglycone luteolin) are critical for confirmation . High-resolution mass spectrometry (HRMS) with an exact mass of 462.0342646 Da provides additional specificity . For quantification, stable isotope-labeled internal standards and validated calibration curves are essential to ensure accuracy in biological samples like plasma or urine.

Q. How is the structural elucidation of this compound performed, and what spectroscopic data are pivotal?

Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural confirmation. Key data include:

  • 1H NMR : Signals for the glucuronide moiety (e.g., anomeric proton at δ 5.3–5.6 ppm) and luteolin’s aromatic protons (δ 6.2–7.8 ppm).
  • 13C NMR : Distinct carbons for the glucuronide carbonyl (δ ~170 ppm) and glycosidic linkage confirmation .
    Mass spectral fragmentation patterns (e.g., neutral loss of 176 Da for glucuronic acid) further corroborate the structure .

Q. What is the biological significance of studying this compound compared to its aglycone, luteolin?

this compound is a primary metabolite of luteolin, often exhibiting modified bioavailability and tissue distribution. Unlike luteolin, glucuronidation enhances water solubility but may reduce cellular uptake. Research should focus on its role in:

  • Pharmacokinetics : Glucuronides are often major circulating forms, influencing half-life and excretion .
  • Bioactivity : Despite reduced membrane permeability, some glucuronides retain anti-inflammatory or antioxidant activity via indirect mechanisms (e.g., modulating gut microbiota) .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying physiological conditions?

A robust experimental framework includes:

  • pH Stability Studies : Incubate the compound in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments, monitoring degradation via LC-MS/MS .
  • Enzymatic Hydrolysis : Expose to β-glucuronidase to quantify reversion to luteolin, reflecting metabolic reactivation in specific tissues .
  • Temperature and Light Sensitivity : Store samples under controlled conditions (e.g., −80°C vs. room temperature) to establish storage guidelines .

Q. What methodologies are suitable for investigating the interaction of this compound with cellular receptors or enzymes?

  • Molecular Docking : Use in silico tools (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, leveraging structural data from crystallography databases (e.g., PDB) .
  • In Vitro Assays : Pair LC-MS/MS with enzyme inhibition studies (e.g., α-glucosidase or dipeptidyl peptidase-4) to quantify activity changes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions .

Q. How can contradictory data on the bioactivity of this compound be systematically addressed?

Contradictions often arise from differences in experimental models or metabolite stability. A systematic approach includes:

  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA with post hoc tests) to identify confounding variables (e.g., cell type, dose range) .
  • Dose-Response Curves : Establish threshold concentrations for efficacy across models .
  • Metabolite Tracking : Use isotopically labeled compounds to distinguish between intact glucuronide and its hydrolysis products in assays .

Q. What strategies are recommended for elucidating the tissue-specific distribution of this compound in vivo?

  • Radiolabeling : Synthesize 14C-labeled this compound for autoradiography or PET imaging .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissues like liver or brain with high resolution .
  • Perfusion Studies : Compare concentrations in portal vs. systemic circulation to assess first-pass metabolism .

Methodological Considerations

Q. How can researchers ensure reproducibility when quantifying this compound in heterogeneous samples?

  • Standardized Protocols : Adopt guidelines from journals like the Beilstein Journal of Organic Chemistry for reporting LC-MS parameters (e.g., column type, ionization mode) .
  • Interlaboratory Validation : Participate in round-robin trials to harmonize quantification methods .
  • Data Transparency : Publish raw chromatograms and spectral data in supplementary materials .

Q. What computational tools are available to predict the metabolic fate of this compound?

  • Software : Use tools like Meteor (Lhasa Limited) or ADMET Predictor to simulate phase I/II metabolism and potential drug-drug interactions .
  • Machine Learning : Train models on existing glucuronide datasets to predict novel metabolites or clearance pathways .

Ethical and Reporting Standards

Q. How should researchers frame hypotheses about this compound to align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility : Prioritize assays with available infrastructure (e.g., LC-MS/MS access).
  • Novelty : Explore understudied areas like epigenetic effects or cross-kingdom interactions (e.g., gut microbiome modulation).
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for humane endpoints and sample sizes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.